
2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C10H14F3NO3 It is characterized by the presence of a piperidine ring substituted with dimethyl and trifluoroacetyl groups, as well as a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Trifluoroacetylation: The trifluoroacetyl group is introduced through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the trifluoroacetyl moiety, converting it to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the trifluoroacetyl group.
Substitution: Various acyl-substituted piperidine derivatives.
科学研究应用
2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides a scaffold that can fit into binding pockets of proteins, enhancing the compound’s specificity and potency.
相似化合物的比较
1-(Trifluoroacetyl)piperidine-4-carboxylic acid: Similar structure but lacks the dimethyl groups.
2,6-Dimethylpiperidine-4-carboxylic acid: Similar structure but lacks the trifluoroacetyl group.
N-Trifluoroacetylisonipecotic acid: Similar structure with variations in the piperidine ring substitution.
Uniqueness: 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the combination of its trifluoroacetyl and dimethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a probe in biological studies.
属性
分子式 |
C10H14F3NO3 |
|---|---|
分子量 |
253.22 g/mol |
IUPAC 名称 |
2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI 键 |
PAKKJFSZUSBMKI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)

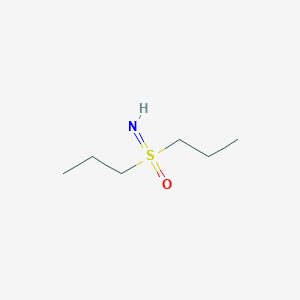
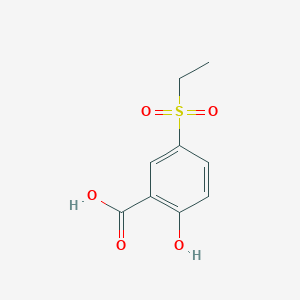
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)

![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)

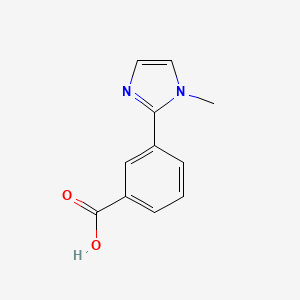
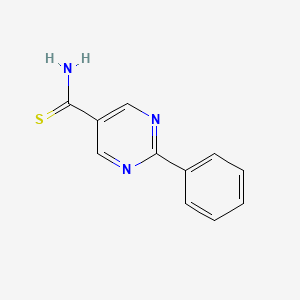
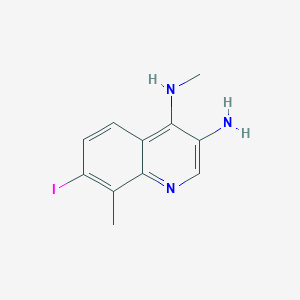
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)
